

Mass Spectrometry of 2,3-Dimethylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dimethylcyclohexanol**

Cat. No.: **B075514**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

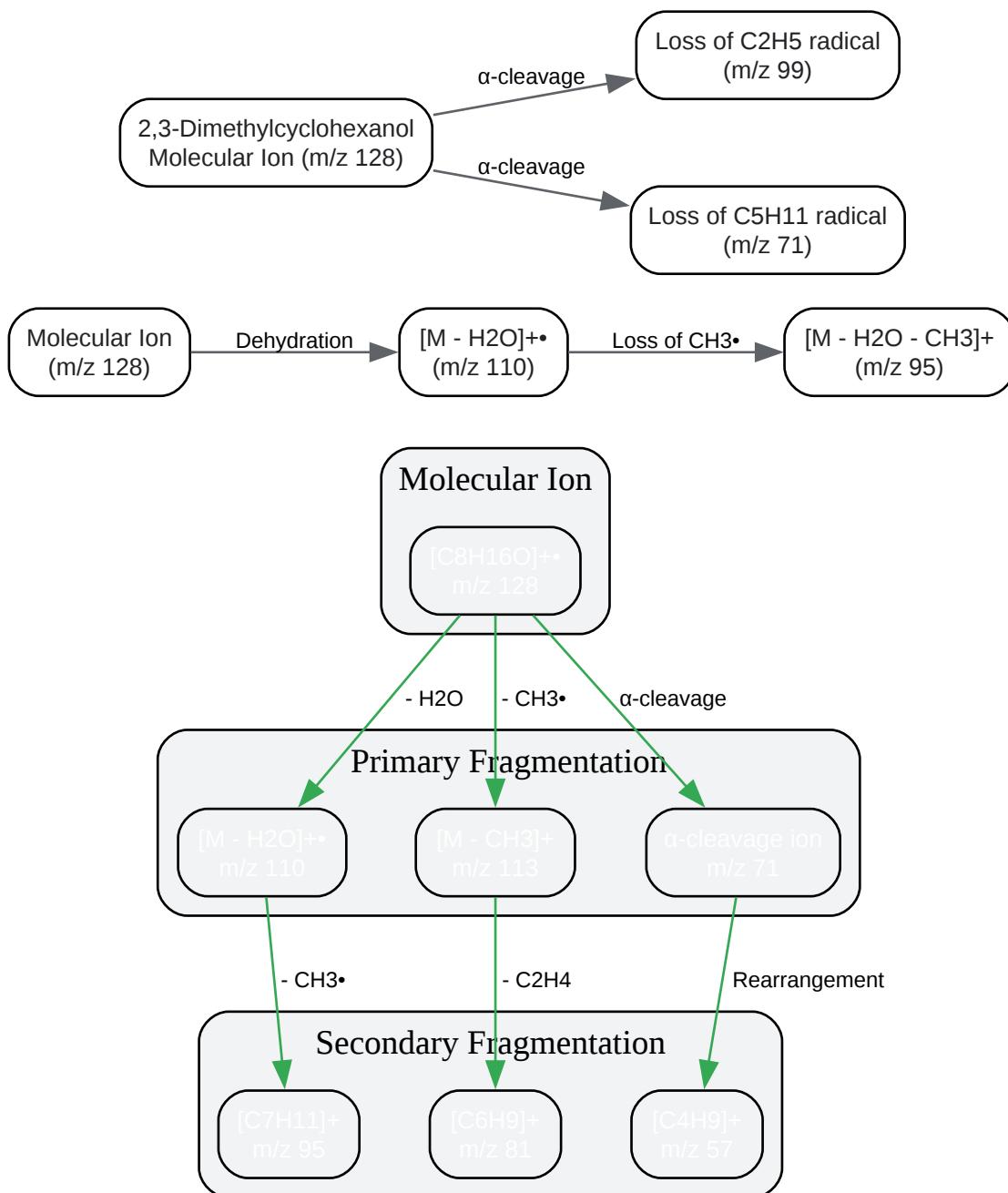
This technical guide provides a comprehensive overview of the mass spectrometry of **2,3-dimethylcyclohexanol**, a saturated cyclic alcohol. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in understanding the fragmentation behavior of this compound and in developing analytical methods for its identification and characterization. This document details the key fragmentation pathways under electron ionization (EI) and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Molecular Properties and Electron Ionization Mass Spectrum

2,3-Dimethylcyclohexanol (C₈H₁₆O) has a molecular weight of approximately 128.21 g/mol. [1] Under standard electron ionization (EI) at 70 eV, the molecule undergoes fragmentation, resulting in a characteristic mass spectrum. The molecular ion peak (M⁺) at m/z 128 is often of low abundance or absent, a common feature for aliphatic and alicyclic alcohols.[2][3]

Table 1: Key Ions in the Electron Ionization Mass Spectrum of **2,3-Dimethylcyclohexanol**

m/z	Proposed Fragment	Relative Abundance
128	$[\text{C}_8\text{H}_{16}\text{O}]^{+\bullet}$ (Molecular Ion)	Low
113	$[\text{M} - \text{CH}_3]^{+}$	Moderate
110	$[\text{M} - \text{H}_2\text{O}]^{+\bullet}$	Moderate
95	$[\text{M} - \text{H}_2\text{O} - \text{CH}_3]^{+}$	High
81	$[\text{C}_6\text{H}_9]^{+}$	High
71	$[\text{C}_5\text{H}_{11}]^{+}$ or $[\text{C}_4\text{H}_7\text{O}]^{+}$	High (Base Peak)
57	$[\text{C}_4\text{H}_9]^{+}$	High


Note: Relative abundances are qualitative and can vary depending on the specific isomer and instrument conditions. The data presented is a summary based on typical spectra of substituted cyclohexanols.

Primary Fragmentation Pathways

The fragmentation of **2,3-dimethylcyclohexanol** upon electron ionization is primarily driven by the presence of the hydroxyl group and the alkyl substitutions on the cyclohexane ring. The main fragmentation pathways include alpha-cleavage, dehydration, and subsequent fragmentation of the resulting ions.

Alpha-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is a common fragmentation pathway for alcohols as it leads to the formation of a resonance-stabilized oxonium ion.^[2] For **2,3-dimethylcyclohexanol**, there are two potential alpha-cleavage points on the ring.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanol, 2,3-dimethyl- [webbook.nist.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Mass Spectrometry of 2,3-Dimethylcyclohexanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075514#mass-spectrometry-of-2-3-dimethylcyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com